TRIS(ISOBUTYLAMINOETHYL)AMINE

Übersicht

Beschreibung

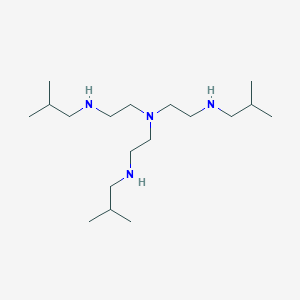

TRIS(ISOBUTYLAMINOETHYL)AMINE, also known as this compound, is a chemical compound with the molecular formula C18H42N4 and a molecular weight of 314.55 g/mol . It is a colorless to pale yellow liquid that is hygroscopic and has a boiling point of approximately 335°C . This compound is used in various chemical and industrial applications due to its unique properties.

Wirkmechanismus

Target of Action

TRIS(ISOBUTYLAMINOETHYL)AMINE, also known as N1-Isobutyl-N2,N2-bis(2-(isobutylamino)ethyl)ethane-1,2-diamine or N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine, is a compound that primarily targets primary amines . Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .

Mode of Action

The compound interacts with its targets through hydrogen-bonding interactions . The presence of an aminated buffer, such as Tris, produces a severe decrease in the number of enzyme-support bonds when the enzymes are immobilized on glyoxyl supports . This effect grows with the buffer concentration, and it is translated into a decrease in immobilized enzyme stability .

Biochemical Pathways

This compound is widely used as a buffer in biochemical reactions . It can be used to buffer anywhere within the pH range of 7 to 9 by utilizing a combination of the free base and its salts . It has been used to stabilize enzymes in aqueous solution and also to enhance their effects .

Pharmacokinetics

The compound is readily water-soluble (up to 80 g/100 mL water) and possesses alcohol and glycol solubility as well . Its alkalinity is mild enough to show compatibility and utility with enzyme systems . .

Result of Action

The compound’s action results in the stabilization of enzymes in aqueous solution and enhancement of their effects . The presence of an aminated buffer, such as tris, can decrease the stability of immobilized enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s temperature coefficient more closely approximates that of whole blood and plasma than do those of phosphate and other buffers . Moreover, it has negligible metal binding with calcium, magnesium, and manganese cations . It also has insignificant light absorption between 240 and 700 nanometers

Vorbereitungsmethoden

The synthesis of TRIS(ISOBUTYLAMINOETHYL)AMINE typically involves the reaction of isobutylamine with tris(2-chloroethyl)amine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and requires careful control of temperature and reaction time to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

TRIS(ISOBUTYLAMINOETHYL)AMINE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

TRIS(ISOBUTYLAMINOETHYL)AMINE has a wide range of applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

TRIS(ISOBUTYLAMINOETHYL)AMINE can be compared with other similar compounds, such as tris(2-aminoethyl)amine and tris(hydroxymethyl)aminomethane . While these compounds share some structural similarities, this compound is unique in its ability to stabilize mixed-cation perovskites and its specific applications in advanced material synthesis . Other similar compounds include:

Tris(2-aminoethyl)amine: Used in coordination chemistry and as a ligand.

Tris(hydroxymethyl)aminomethane: Commonly used as a buffer in biological and chemical applications.

Eigenschaften

IUPAC Name |

N-(2-methylpropyl)-N',N'-bis[2-(2-methylpropylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42N4/c1-16(2)13-19-7-10-22(11-8-20-14-17(3)4)12-9-21-15-18(5)6/h16-21H,7-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJOLSKIZRDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCN(CCNCC(C)C)CCNCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.